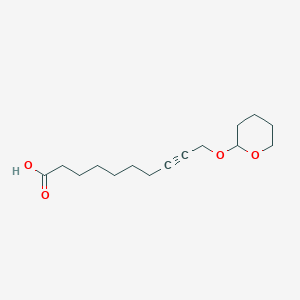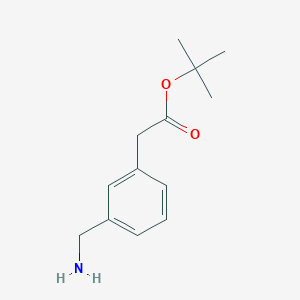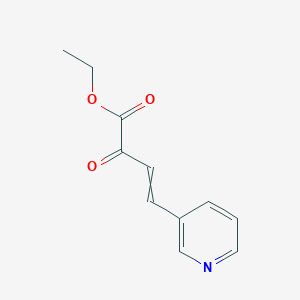
Ethyl-2-oxo-4-(pyridin-3-yl)but-3-enoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-oxo-4-(pyridin-3-yl)but-3-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Ich habe eine Suche nach wissenschaftlichen Forschungsanwendungen von Ethyl-2-oxo-4-(pyridin-3-yl)but-3-enoat, auch bekannt als Ethyl-2-oxo-4-pyridin-3-ylbut-3-enoat, durchgeführt. Die verfügbaren Informationen liefern jedoch keine umfassende Analyse, die sechs bis acht einzigartige Anwendungen mit detaillierten Abschnitten für jedes Feld abdeckt, wie gewünscht.
Die Verbindung wird im Zusammenhang mit Proteomforschungen erwähnt und wurde als Zwischenprodukt bei der Synthese von Dabigatranetexilat identifiziert, einem Thrombininhibitor, der zur Behandlung von Thrombosen und Herz-Kreislauf-Erkrankungen eingesetzt wird . Zusätzlich haben Verbindungen mit ähnlichen Strukturen eine antivirale Aktivität gegen Viren wie das Newcastle-Disease-Virus gezeigt .
Eigenschaften
CAS-Nummer |
497265-21-1 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
ethyl (E)-2-oxo-4-pyridin-3-ylbut-3-enoate |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)10(13)6-5-9-4-3-7-12-8-9/h3-8H,2H2,1H3/b6-5+ |
InChI-Schlüssel |
IJSWFJIAEGIIMY-AATRIKPKSA-N |
SMILES |
CCOC(=O)C(=O)C=CC1=CN=CC=C1 |
Isomerische SMILES |
CCOC(=O)C(=O)/C=C/C1=CN=CC=C1 |
Kanonische SMILES |
CCOC(=O)C(=O)C=CC1=CN=CC=C1 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





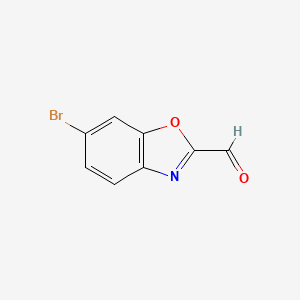

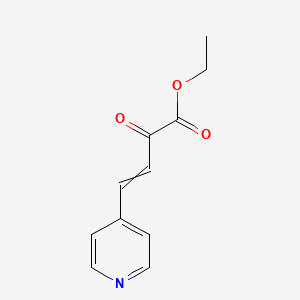

![6-(Trifluoromethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1504016.png)


